[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine
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Overview
Description
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine is a complex organic compound that features a benzodioxin ring fused with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable fluorophenylmethyl halide in the presence of a base such as sodium carbonate or lithium hydride . The reaction is usually carried out in a solvent like dimethylformamide (DMF) under stirring conditions at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Bases: Sodium hydride, lithium hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial agent, showing significant inhibition of bacterial biofilm growth.
Biological Research: It has been investigated for its enzyme inhibitory activities, particularly against cholinesterases and lipoxygenase.
Material Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt membrane integrity . The enzyme inhibitory activity is likely due to the compound’s ability to bind to the active sites of enzymes, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine include:
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
- 1-(4-Bromophenyl)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a benzodioxin ring and a fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18FNO2 |
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Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-fluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C17H18FNO2/c1-19(11-13-3-2-4-15(18)9-13)12-14-5-6-16-17(10-14)21-8-7-20-16/h2-6,9-10H,7-8,11-12H2,1H3 |
InChI Key |
NRSFAKKCBCHWNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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